molecular formula C10H10N2OS B182962 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine CAS No. 2104-04-3

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B182962
CAS No.: 2104-04-3
M. Wt: 206.27 g/mol
InChI Key: YPVVEXKDPBRGIK-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a methoxyphenyl group

Scientific Research Applications

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining cellular energy balance and stress response, particularly under ischemic-like conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to improve neuronal tolerance to ischemia by enhancing mitochondrial homeostasis and bioenergy, and inhibiting mitochondrial apoptosis pathways . These effects are critical for cell survival and function, especially in stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that links metabolism to cellular function . This modification plays a protective role by improving mitochondrial homeostasis and bioenergy, and inhibiting the mitochondrial apoptosis pathway. These molecular interactions are essential for the compound’s neuroprotective effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors to consider. The compound’s effects on cellular function have been observed to change over time, with long-term studies indicating sustained improvements in mitochondrial homeostasis and bioenergy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s role in enhancing O-GlcNAcylation suggests its involvement in metabolic pathways that link nutrient availability to cellular function . Understanding these pathways is essential for elucidating the compound’s overall metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are crucial for ensuring the compound reaches its site of action and exerts its effects efficiently.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For example, its enhancement of O-GlcNAcylation in mitochondria indicates its localization to these organelles . Understanding the targeting signals and post-translational modifications that direct the compound to specific subcellular locations is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetyl chloride
  • 4-Methoxyphenol
  • 4-Methoxyamphetamine

Uniqueness

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVEXKDPBRGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175251
Record name Thiazole, 2-amino-4-(p-methoxyphenyl)-
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Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-04-3
Record name 2-Amino-4-(4-methoxyphenyl)thiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-amino-4-(p-methoxyphenyl)-
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Record name Thiazole, 2-amino-4-(p-methoxyphenyl)-
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Record name 4-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Record name 4-(4-Methoxyphenyl)thiazol-2-amine
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Synthesis routes and methods I

Procedure details

33.5 g of thiourea are added to 30 g of 4-methoxyacetophenone, 56 g of iodine are added and the mixture is kept at 100° C. for 5 hours. The reaction mixture is discharged onto water, powdered, washed several times with ether then with ammonia solution and finally with water, and dried. 37.8 g of 4-(4-methoxyphenyl)-thiazol-2-yl-amine of melting point 194°-205° C. are obtained.
Quantity
33.5 g
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30 g
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56 g
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reactant
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Synthesis routes and methods II

Procedure details

Using 4′-methoxyacetophenone and thiourea as the raw materials, the same operation as the Example 395(1) gave the title compound.
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[Compound]
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raw materials
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Yield
85.2%

Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-1-(4-methoxyphenyl)ethanone (5.00 g, 21.8 mmol) and thiourea (1.72 g, 22.6 mmol) in 95% EtOH (40 mL) was heated at reflux for 60 min. The solution was concentrated and mixed with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL). The resultant precipitate was filtered and recrystallized in toluene. The solids were filtered and dried under vacuum to give 4-(4-methoxyphenyl)thiazol-2-amine (5.24 g) as yellow solids in >99% yield: 1H NMR (500 MHz, DMSO-d6) δ 7.72 (d, 2 H), 6.99 (s, 2 H), 6.92-6.91 (m, 2 H), 6.82 (s, 1 H), 3.76 (s, 3 H).
Quantity
5 g
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reactant
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1.72 g
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40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine as a potential anti-cancer agent?

A1: Research suggests that this compound exhibits antiproliferative activity by inhibiting tubulin polymerization. [] Tubulin is a protein crucial for cell division, forming microtubules that separate chromosomes during mitosis. By binding to the colchicine binding site of tubulin, this compound disrupts microtubule dynamics, ultimately leading to cell cycle arrest at the G2/M phase and inhibiting cancer cell proliferation. [] This mechanism is similar to that of CA-4, a known tubulin inhibitor. []

Q2: How does the structure of this compound influence its activity as a tubulin inhibitor?

A2: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited, research indicates that the presence of three aromatic rings with an amino linker is important for antiproliferative activity in similar compounds. [] Further research exploring modifications to the this compound scaffold could provide valuable insights into the key structural features responsible for its tubulin inhibitory activity and guide the development of more potent derivatives.

Q3: Beyond its potential as an anti-cancer agent, what other applications have been investigated for this compound and its derivatives?

A3: this compound serves as a valuable building block for synthesizing bifunctional reactive dyes. [, ] These dyes, incorporating monochlorotriazinyl and vinyl sulphone reactive groups, exhibit good colour strength and fastness properties when applied to nylon and cotton fabrics. [, ] The presence of the methoxy group on the phenyl ring in this compound contributes to the coloristic properties of the resulting dyes. [] This highlights the versatility of this compound in different application areas.

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